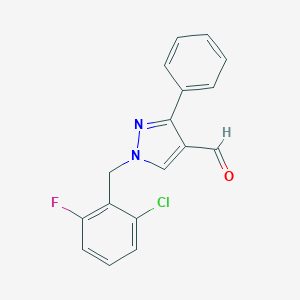

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

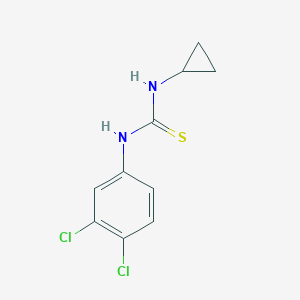

“1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a 2-chloro-6-fluorobenzyl group, and a carbaldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the compound has a phenyl group (a six-membered carbon ring), a 2-chloro-6-fluorobenzyl group (a benzyl group with chlorine and fluorine substituents), and a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds. The carbaldehyde group could be involved in oxidation and reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative atoms like chlorine and fluorine might make the compound polar, affecting its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Aplicaciones Científicas De Investigación

Anticonvulsant and CNS Agents

Studies have demonstrated the synthesis and evaluation of compounds structurally related to 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, showcasing their potential as anticonvulsant and central nervous system (CNS) agents. For instance, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines were synthesized and tested for anticonvulsant activity against maximal electroshock-induced seizures in rats, revealing potent activity for certain compounds in this class (Kelley et al., 1995). Additionally, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents indicated their potent activity, comparable to standard drugs in various paradigms, emphasizing their potential as neuroleptics (Allen et al., 1978).

Anti-inflammatory and Analgesic Activity

Pyrazoline derivatives have been evaluated for their anti-inflammatory and analgesic properties. Pyrazoline bisphosphonate esters, for example, showed significant inhibition in animal models of arthritis and chronic inflammation, indicating their potential as antiinflammatory agents for treating chronic tissue injury associated with inflammatory diseases (Nugent et al., 1993). Additionally, the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives demonstrated potent anti-inflammatory and analgesic activity, rivaling established drugs such as indomethacin (Muchowski et al., 1985).

Antioxidant and Anti-Trypanosoma Activity

Novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moiety were synthesized and evaluated for their antioxidant activity, demonstrating significant in vitro and in vivo antioxidant potential (Ali et al., 2020). In addition, 1-Benzyl-3-aryl-2-thiohydantoin derivatives were identified as new anti-Trypanosoma brucei agents, showcasing the potential of structurally related compounds in combating parasitic infections (Buchynskyy et al., 2017).

Imaging and Radioligand Development

Compounds structurally related to 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have also been explored for their potential in imaging and radioligand development. The synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptors using positron emission tomography highlight the relevance of these compounds in neurodegenerative disorder research (Fookes et al., 2008).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYMCEARQQAZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327252 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

492426-26-3 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B452589.png)

![ethyl 6-amino-5-cyano-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452595.png)

![Propyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B452602.png)

![Isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452603.png)

![1-Cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B452604.png)

![Benzyl 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]phenyl ether](/img/structure/B452607.png)

![Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B452608.png)

![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B452611.png)